molecular formula C16H13NO5S B4167900 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid

6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B4167900
M. Wt: 331.3 g/mol
InChI Key: PFGDGIBMAMLUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid (CAS 374697-97-9) is a chromene-derived carboxylic acid with a molecular formula of C₁₆H₁₃NO₅S and a molecular weight of 331.34 g/mol . Its structure features a chromene backbone substituted with ethyl, hydroxy, and 4-methylthiazol-2-yl groups. Predicted physicochemical properties include a density of 1.507±0.06 g/cm³, boiling point of 529.6±60.0°C, and pKa of 1.42±0.20, suggesting moderate hydrophilicity due to the carboxylic acid moiety . The compound’s structural complexity, including the thiazole ring, may confer unique electronic and steric properties relevant to biological interactions.

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-3-8-4-9-11(5-10(8)18)22-14(16(20)21)12(13(9)19)15-17-7(2)6-23-15/h4-6,18H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGDGIBMAMLUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC(=CS3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under specific conditions. The reaction is often carried out in isopropyl alcohol at controlled temperatures, sometimes using ultrasonic activation to enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of catalysts, precise temperature control, and continuous monitoring of the reaction process. The choice of solvents and reagents would also be critical to ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. For example:

Compound+R-OHDCC/DMAPR-COO-ester derivative[5][8]\text{Compound} + \text{R-OH} \xrightarrow{\text{DCC/DMAP}} \text{R-COO-ester derivative} \quad[5][8]

This reaction is pivotal for enhancing lipophilicity in drug design.

Alcohol (R-OH) Reagent Yield Application
MethanolDCC/DMAP78%Prodrug synthesis
EthanolH2_2SO4_465%Bioavailability studies

Nucleophilic Substitution

The 7-hydroxyl group participates in alkylation and acylation:

Compound+R-XBase7-O-R derivative[1][5]\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{7-O-R derivative} \quad[1][5]

Example : Reaction with ethyl bromoacetate forms a glycoconjugate for targeted delivery systems.

Electrophile (R-X) Base Conditions Product Stability
Ethyl bromoacetateK2_2CO3_3Reflux, DMFStable (Tm_\text{m} = 142°C)
Acetyl chloridePyridineRT, 24 hrHydrolysis-prone

Electrophilic Aromatic Substitution

The 4-methylthiazole moiety undergoes halogenation and nitration. Bromination at the 5-position of the thiazole ring has been reported:

CompoundBr2/FeCl35-Br-thiazole derivative[7][9]\text{Compound} \xrightarrow{\text{Br}_2/\text{FeCl}_3} \text{5-Br-thiazole derivative} \quad[7][9]

Reagent Position Yield Biological Activity
Br2_2/FeCl3_3C-562%Enhanced cytotoxicity (IC50_{50} = 8.2 μM vs. HepG2)
HNO3_3/H2_2SO4_4C-545%Reduced activity

Oxidation and Reduction

The chromene core undergoes redox reactions:

  • Oxidation : The 4-oxo group stabilizes the conjugated system, limiting further oxidation under mild conditions.

  • Reduction : NaBH4_4 selectively reduces the chromene double bond, forming a dihydro derivative (confirmed via 1^1H-NMR) .

Thermal Decarboxylation

Heating above 200°C induces decarboxylation, generating a CO2_2-free chromene-thiazole scaffold:

CompoundΔ6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one[5][8]\text{Compound} \xrightarrow{\Delta} \text{6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one} \quad[5][8]

Cyclocondensation with Amines

Reaction with hydrazine forms pyrazole hybrids:

Compound+NH2NH2Pyrazole-fused derivative[3][9]\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole-fused derivative} \quad[3][9]

Amine Catalyst Product Anticancer Activity (IC50_{50})
Hydrazine hydrateAcOHPyrazole-chromene-thiazole12.4 μM (MCF-7)
PhenylhydrazineEtOHPhenyl-substituted analog18.9 μM (A549)

Metal Complexation

The compound acts as a polydentate ligand, coordinating transition metals via:

  • Carboxylic oxygen

  • Chromene carbonyl

  • Thiazole nitrogen

Example : Cu(II) complexes exhibit enhanced DNA intercalation (binding constant Kb=1.2×105K_b = 1.2 \times 10^5 M1^{-1}) .

Comparative Reactivity with Analogues

Derivative Reactivity Key Difference
7-Methoxy analogue Reduced hydroxyl group reactionsMethoxy group less nucleophilic
Thiazole-free chromene No electrophilic substitutionAbsence of thiazole limits aromatic chemistry

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of chromene compounds, including this one, possess significant antimicrobial activity against various pathogens. The thiazole ring enhances the bioactivity, making it a potential candidate for developing new antibiotics .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, offering potential therapeutic benefits in treating inflammatory diseases .

Application in Drug Development

The unique structure of 6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-y) allows for modifications that can enhance its pharmacological properties. Case studies have highlighted its use as a lead compound in the synthesis of more potent derivatives targeting specific diseases.

Case Study: Anticancer Agent Development

A recent study explored the synthesis of various analogs based on this compound to improve its efficacy against breast cancer cells. The modified compounds showed enhanced cytotoxicity compared to the parent compound, demonstrating the potential for developing targeted therapies .

Data Table: Biological Activities Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammatory models

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolyl Substituents

[6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate (CAS 919741-66-5)
  • Molecular Formula : C₂₁H₂₄N₂O₄S
  • Molecular Weight : 400.5 g/mol
  • Key Features: This ester derivative replaces the carboxylic acid group of the parent compound with a 6-aminohexanoate chain. The aminohexanoate group may act as a prodrug moiety, enabling targeted release of the active carboxylic acid form .
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
  • Key Features : A thiazolyl-containing anti-herpetic agent with a sulfonamide and pyridinylphenyl acetamide backbone. Unlike the chromene core of the target compound, Pritelivir’s structure emphasizes flexibility and hydrogen-bonding capacity, contributing to its antiviral activity against herpes simplex virus .
6-Chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide (CAS 866245-44-5)
  • Molecular Formula : C₁₇H₁₃ClN₄O₃S₂
  • Key Features : This chromene derivative substitutes the hydroxy group with chlorine and replaces the thiazolyl group with a thiadiazolyl-sulfanyl moiety. The electron-withdrawing chlorine and bulkier thiadiazole ring may reduce solubility compared to the target compound, while enhancing electrophilic reactivity .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid 374697-97-9 C₁₆H₁₃NO₅S 331.34 Ethyl, hydroxy, thiazolyl, carboxylic acid Not explicitly stated
[6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate 919741-66-5 C₂₁H₂₄N₂O₄S 400.50 Ethyl, thiazolyl, aminohexanoate ester Prodrug potential
Pritelivir Not provided C₁₈H₂₁N₅O₃S₂ 431.52 Thiazolyl, sulfonamide, pyridinylphenyl Anti-herpetic
6-Chloro-7-methyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide 866245-44-5 C₁₇H₁₃ClN₄O₃S₂ 444.90 Chloro, thiadiazolyl-sulfanyl Not explicitly stated

Key Structural and Functional Differences

Core Structure: The target compound’s chromene core contrasts with Pritelivir’s acetamide backbone and ’s pyrido-pyrimidinone derivatives. Chromenes often exhibit planar aromatic systems, influencing DNA intercalation or enzyme inhibition .

Substituent Effects :

  • The carboxylic acid group in the target compound enhances aqueous solubility compared to ester () or amide () derivatives.
  • Thiazolyl vs. Thiadiazolyl : Thiadiazole rings () introduce additional nitrogen atoms, altering electronic distribution and binding affinity compared to thiazolyl groups.

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (331.34 g/mol) may favor better absorption than its ester derivative (400.5 g/mol) or Pritelivir (431.52 g/mol) .

Biological Activity

6-Ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry. This compound is part of the chromene family, which is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

The molecular formula of this compound is C16H13NO5SC_{16}H_{13}NO_{5}S with a molecular weight of 331.35 g/mol. The structure features a chromene backbone substituted with hydroxyl and thiazole groups, which are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₃N O₅S
Molecular Weight331.35 g/mol
IUPAC NameThis compound
CAS Number170466-84-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene moieties. For instance, the presence of the thiazole ring has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that derivatives of this compound exhibit significant growth inhibition in cancer cells such as A431 and HT29, with IC50 values indicating potent activity comparable to established chemotherapeutics like doxorubicin .

The biological activity of 6-ethyl-7-hydroxy derivatives is primarily attributed to their ability to interact with specific cellular targets. Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as Bcl-2 and monoamine oxidase B (MAO-B) . The structure–activity relationship (SAR) studies suggest that modifications on the thiazole and chromene rings can significantly alter their potency.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. The hydroxyl group at position 7 plays a crucial role in enhancing its radical-scavenging ability, contributing to its protective effects against oxidative stress-related diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of 6-ethyl-7-hydroxy derivatives.
    • Method : MTT assay was employed across multiple cancer cell lines.
    • Results : Significant dose-dependent inhibition was observed, with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for different derivatives .
  • Antioxidant Activity Assessment
    • Objective : To assess the free radical scavenging activity.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a high percentage inhibition of DPPH radicals, indicating strong antioxidant properties .

Q & A

Q. What synthetic strategies are optimal for preparing 6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid?

Methodological Answer: Synthesis of chromene-thiazole hybrids typically involves cyclocondensation or multicomponent reactions. For example, analogous chromene derivatives are synthesized via refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with thiazole precursors in acetic acid (3–5 hours) . For the target compound, a modified approach could use 4-hydroxy-2-oxo-2H-chromene derivatives as starting materials, followed by alkylation (to introduce the ethyl group) and coupling with 4-methyl-1,3-thiazol-2-amine. Purification via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) is recommended to isolate intermediates .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: Key characterization steps include:

  • IR Spectroscopy : Identify C=O (chromen-4-one at ~1700 cm⁻¹), -OH (broad peak at ~3200 cm⁻¹), and thiazole C=N (1650–1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 7.2–7.5 ppm) .
    • ¹³C NMR : Chromen-4-one carbonyl (δ ~180 ppm), carboxylic acid (δ ~170 ppm), and thiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What solvent systems are suitable for solubility testing in biological assays?

Methodological Answer: Due to the carboxylic acid and hydroxyl groups, polar aprotic solvents like DMF or DMSO are ideal for initial dissolution. For aqueous compatibility, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). If precipitation occurs, consider co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the ethyl group with longer alkyl chains (e.g., propyl, isopropyl) to assess hydrophobicity effects. Use Heck coupling or Suzuki-Miyaura reactions for functionalization .
  • Thiazole Modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the thiazole ring to enhance electrophilicity. Synthesize analogs via mercaptoacetic acid-mediated cyclization .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases, oxidases) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends .

Q. How can computational methods predict metabolic stability?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. The carboxylic acid group is prone to glucuronidation, while the thiazole ring may undergo oxidation .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Prioritize analogs with lower binding affinity to metabolic enzymes .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted thiazole precursors can skew results .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature). For example, inconsistent enzyme inhibition may arise from variations in buffer ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 2
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.